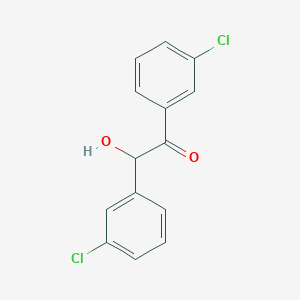

3,3'-Dichlorobenzoin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H10Cl2O2 |

|---|---|

Molecular Weight |

281.1 g/mol |

IUPAC Name |

1,2-bis(3-chlorophenyl)-2-hydroxyethanone |

InChI |

InChI=1S/C14H10Cl2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13,17H |

InChI Key |

UPFRREZNWCUAHC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)C2=CC(=CC=C2)Cl)O |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)C2=CC(=CC=C2)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,3'-Dichlorobenzoin: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3,3'-Dichlorobenzoin, a halogenated aromatic ketone. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide focuses on its fundamental chemical structure, predicted properties, and a generalized experimental protocol for its synthesis via the well-established benzoin condensation of 3-chlorobenzaldehyde. The information presented is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and similar molecules.

Chemical Structure and Identification

This compound is a symmetrical molecule characterized by a central α-hydroxy ketone core flanked by two 3-chlorophenyl substituents. The presence of chlorine atoms on the aromatic rings is expected to significantly influence the molecule's electronic properties and reactivity.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-Hydroxy-1,2-bis(3-chlorophenyl)ethan-1-one |

| Molecular Formula | C₁₄H₁₀Cl₂O₂ |

| Molecular Weight | 281.14 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(C(=O)C2=CC(=CC=C2)Cl)O |

| InChI Key | (Predicted) |

| CAS Number | Information not readily available |

Physicochemical Properties (Predicted)

The physicochemical properties of this compound are not extensively documented. However, based on its structure and by analogy to similar benzoin derivatives, the following properties can be predicted. It is crucial to note that these are estimations and should be confirmed through experimental analysis.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Physical State | Solid | Most benzoin derivatives are crystalline solids at room temperature. |

| Melting Point | > 150 °C | The presence of chlorine atoms and the larger molecular size compared to unsubstituted benzoin would likely result in a higher melting point. |

| Boiling Point | > 300 °C | Expected to be high due to the molecular weight and polar functional groups. |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, acetone, and chlorinated solvents. | The nonpolar aromatic rings and chlorine atoms dominate the molecule's polarity, leading to poor water solubility. |

Synthesis of this compound

The most direct and established method for the synthesis of this compound is the benzoin condensation of 3-chlorobenzaldehyde. This reaction involves the cyanide- or thiamine-catalyzed dimerization of two molecules of the aldehyde to form the α-hydroxy ketone.

Experimental Protocol: Thiamine-Catalyzed Benzoin Condensation of 3-Chlorobenzaldehyde

This protocol is a generalized procedure based on the well-documented thiamine-catalyzed benzoin condensation of aromatic aldehydes.[1] Researchers should optimize reaction conditions for this specific substrate.

Materials:

-

3-Chlorobenzaldehyde

-

Thiamine hydrochloride

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Ethanol (95%)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser

-

Heating mantle or oil bath

-

Filtration apparatus (Büchner funnel, filter paper)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Catalyst Preparation: In a round-bottom flask, dissolve a catalytic amount of thiamine hydrochloride in a minimal amount of water.

-

Addition of Base: Cool the thiamine solution in an ice bath and slowly add a stoichiometric equivalent of cold aqueous sodium hydroxide solution with stirring. The solution should turn yellow, indicating the formation of the active thiamine ylide catalyst.

-

Addition of Aldehyde: To the cooled catalyst solution, add 3-chlorobenzaldehyde dissolved in ethanol.

-

Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating may be required to initiate or accelerate the reaction, but care should be taken as the catalyst can be heat-sensitive.[1] The reaction is typically allowed to proceed for several hours to overnight.

-

Isolation of Product: Upon completion, the product may precipitate from the reaction mixture. If not, the volume of the solvent can be reduced under reduced pressure. The crude product is then collected by vacuum filtration and washed with cold water and a small amount of cold ethanol to remove impurities.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Potential Signaling Pathways and Biological Activities

While no specific biological activities or signaling pathway involvements have been reported for this compound, the benzoin scaffold is present in various biologically active molecules. For instance, some benzoin derivatives have been investigated for their potential as enzyme inhibitors or as ligands for various receptors. The introduction of chlorine atoms can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. Further research is required to explore the biological relevance of this compound.

Conclusion

This compound is a halogenated aromatic ketone that can be synthesized through the benzoin condensation of 3-chlorobenzaldehyde. While specific experimental data on its properties and biological activity are scarce, this guide provides a foundational understanding of its structure and a reliable method for its preparation. The information herein should serve as a valuable starting point for researchers and professionals in drug development and chemical synthesis who are interested in exploring the potential of this and related compounds. It is strongly recommended that the predicted properties be validated through rigorous experimental characterization.

References

An In-depth Technical Guide on 3,3'-Dichlorobenzoin: Physical and Chemical Properties

Initial research for "3,3'-Dichlorobenzoin" has yielded no direct results for a compound with this specific name. Search results consistently provide information for a similarly named compound, 3,3'-Dichlorobenzidine. This suggests that "this compound" may be a less common chemical name, a potential synonym, or a possible misnomer for 3,3'-Dichlorobenzidine. The following guide will therefore focus on the physical and chemical properties of 3,3'-Dichlorobenzidine, a compound for which extensive data is available.

Chemical Identity and Physical Properties of 3,3'-Dichlorobenzidine

3,3'-Dichlorobenzidine is an organic compound that appears as a gray to purple crystalline solid.[1][2] It is a derivative of benzidine, with chlorine atoms substituted at the 3 and 3' positions of the biphenyl structure.

Quantitative Physical and Chemical Data

A summary of the key physical and chemical properties of 3,3'-Dichlorobenzidine is presented in the table below for easy reference by researchers and scientists.

| Property | Value | Source |

| IUPAC Name | 3,3'-Dichloro[1,1'-biphenyl]-4,4'-diamine | [3] |

| Synonyms | 4-(4-Amino-3-chlorophenyl)-2-chloroaniline, 3,3'-Dichlorobenzidine base | [1][3] |

| CAS Number | 91-94-1 | [1][3][4] |

| Chemical Formula | C₁₂H₁₀Cl₂N₂ | [3][4] |

| Molecular Weight | 253.13 g/mol | [1][3][4][5] |

| Melting Point | 132-133 °C | [1][3] |

| Boiling Point | 402 °C | [3] |

| Solubility in Water | 0.07% at 15 °C | [3] |

| Appearance | Gray or purple crystalline solid | [3][6] |

Solubility and Stability

3,3'-Dichlorobenzidine is practically insoluble in water but is soluble in organic solvents such as ethanol, benzene, and glacial acetic acid.[1][6] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[6] Aqueous solutions of 3,3'-dichlorobenzidine can degrade to a monochloro derivative when exposed to light.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication of scientific findings. This section outlines the synthesis of 3,3'-Dichlorobenzidine.

Synthesis of 3,3'-Dichlorobenzidine

The synthesis of 3,3'-Dichlorobenzidine is typically a multi-step process. A common method involves the reduction of 2-nitrochlorobenzene, followed by a benzidine rearrangement.

Experimental Workflow for the Synthesis of 3,3'-Dichlorobenzidine

Caption: Synthesis of 3,3'-Dichlorobenzidine from 2-Nitrochlorobenzene.

Methodology:

-

Reduction of 2-Nitrochlorobenzene: 2-Nitrochlorobenzene is reduced using zinc powder in a basic solution to yield 2,2'-dichlorodiphenylhydrazine.[3]

-

Benzidine Rearrangement: The intermediate, 2,2'-dichlorodiphenylhydrazine, undergoes a benzidine rearrangement reaction to form 3,3'-Dichlorobenzidine.[3]

Another detailed synthesis method involves a three-step reaction starting from o-nitrochlorobenzene to produce 2,2'-dichloroazoxybenzene, which is then converted to 2,2'-dichlorohydrazobenzene, and finally rearranged to 3,3'-dichlorobenzidine with high yield and purity.[7] A patented method also describes the preparation of 3,3'-dichlorobenzidine hydrochloride through the rearrangement of 2,2'-dichlorohydrazobenzene using hydrogen chloride gas.[8]

Chemical Reactivity and Applications

3,3'-Dichlorobenzidine is a reactive compound, primarily utilized in the synthesis of pigments.

Double Diazotization

The most significant reaction of 3,3'-Dichlorobenzidine is its double diazotization. This process creates a bis(diazo) intermediate that is subsequently coupled with other molecules to produce various diarylide yellow pigments used in printing inks.[3]

Logical Relationship of 3,3'-Dichlorobenzidine in Pigment Synthesis

Caption: Role of 3,3'-Dichlorobenzidine in the synthesis of diarylide pigments.

Other Reactions

In aqueous solutions, 3,3'-Dichlorobenzidine can undergo chlorination to form a tetrachloro derivative.[3]

Spectral Data

While a comprehensive set of spectral data for 3,3'-Dichlorobenzidine was not found within the scope of this search, some information regarding its analysis by mass spectrometry is available. A study demonstrated the use of Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry for the analysis of 3,3'-dichlorobenzidine and its degradation products in environmental samples.[9] This technique allows for direct analysis without the need for chromatographic separation.[9]

References

- 1. 3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. osha.gov [osha.gov]

- 3. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 4. 3,3'-Dichlorobenzidine synthesis - chemicalbook [chemicalbook.com]

- 5. 3,3'-Dichlorobenzidine | 91-94-1 [chemicalbook.com]

- 6. 3,3'-Dichlorobenzidine CAS#: 91-94-1 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. CN104610072A - Method for preparing 3,3'-dichlorobenzidine hydrochloride through rearrangement - Google Patents [patents.google.com]

- 9. Determination of 3,3'-dichlorobenzidine and its degradation products in environmental samples with a small low-field Fourier transform ion cyclotron resonance mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on 3,3'-Dichlorobenzoin

It is not possible to provide an in-depth technical guide on 3,3'-Dichlorobenzoin as a CAS number for this specific chemical compound could not be identified in publicly available chemical databases and scientific literature.

A thorough search was conducted to locate the Chemical Abstracts Service (CAS) registry number for "this compound". This included searches for the compound by its common name and its systematic IUPAC name, "2-hydroxy-1,2-bis(3-chlorophenyl)ethanone". Despite these efforts, no specific CAS number or significant body of research was found for this particular molecule.

The search results were predominantly for a different compound, 3,3'-Dichlorobenzidine , which has the CAS number 91-94-1 .[1][2] It is crucial to distinguish between these two substances as they have different chemical structures, properties, and applications. "Benzoin" refers to a 2-hydroxy-1,2-diphenylethanone backbone, whereas "benzidine" is a derivative of biphenyl-4,4'-diamine.

Without a confirmed CAS number and the associated published research, it is not feasible to provide the requested in-depth technical guide that would include:

-

Quantitative Data: Summarized in structured tables.

-

Detailed Experimental Protocols: For key experiments.

-

Signaling Pathway and Workflow Diagrams: Using Graphviz (DOT language).

The creation of such a technical document requires a foundation of peer-reviewed scientific literature that details the synthesis, characterization, and biological or chemical activity of the compound . For "this compound," this foundational information appears to be unavailable.

Researchers, scientists, and drug development professionals are advised to verify the correct name and CAS number of their compound of interest before proceeding with in-depth literature reviews or experimental work. If "this compound" is a novel or custom-synthesized compound, it would not yet have a registered CAS number or a body of public research.

References

An In-depth Technical Guide to the Cyanide-Catalyzed Benzoin Condensation of 3-Chlorobenzaldehyde to form 3,3'-Dichlorobenzoin

This whitepaper provides a detailed examination of the core mechanism of the benzoin condensation, with a specific focus on the synthesis of 3,3'-Dichlorobenzoin from its precursor, 3-chlorobenzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a deep understanding of this classic carbon-carbon bond-forming reaction.

Introduction

The benzoin condensation, first reported by Liebig and Wöhler in 1832, is a powerful coupling reaction between two aldehydes, typically aromatic, to form an α-hydroxyketone, also known as an acyloin.[1] The reaction is traditionally catalyzed by a nucleophile, most notably the cyanide ion, which plays a crucial role in enabling the "umpolung" or reversal of polarity of the aldehyde's carbonyl carbon.[2][3] This transformation converts the normally electrophilic carbonyl carbon into a nucleophilic species, which is the key step in the condensation.

The study of substituted benzaldehydes, such as 3-chlorobenzaldehyde, in the benzoin condensation is of significant interest. The electronic nature of substituents on the aromatic ring can profoundly influence the reaction rate and equilibrium. The chlorine atom at the meta-position in 3-chlorobenzaldehyde acts as an electron-withdrawing group through induction, which is expected to affect the stability of key intermediates in the reaction pathway. This guide will elucidate the step-by-step mechanism, present relevant quantitative data from related systems, provide a detailed experimental protocol, and offer predicted spectroscopic data for the final product, this compound.

The Core Reaction Mechanism

The cyanide-catalyzed benzoin condensation follows a well-established multi-step pathway.[1][4] The role of the cyanide ion is multifaceted: it is an excellent nucleophile, its electron-withdrawing nature stabilizes the key carbanionic intermediate, and it is a good leaving group, allowing for its regeneration at the end of the catalytic cycle.

The mechanism for the formation of this compound is detailed below:

-

Step 1: Nucleophilic Attack of Cyanide. The cyanide anion (CN⁻) attacks the electrophilic carbonyl carbon of the first molecule of 3-chlorobenzaldehyde. This reversible step results in the formation of a cyanohydrin anion intermediate (a mandelonitrile derivative).[4]

-

Step 2: Proton Transfer. The anionic intermediate is protonated by the solvent (typically a water/ethanol mixture) to form the cyanohydrin. This step is also reversible.

-

Step 3: Umpolung - Formation of the Acyl Anion Equivalent. A base (hydroxide, formed in situ) removes the acidic proton from the carbon that was formerly the carbonyl carbon. This deprotonation is facilitated by the electron-withdrawing cyano group, which stabilizes the resulting carbanion through resonance. This carbanion is the key nucleophilic species—an acyl anion equivalent—and represents the reversal of the carbonyl carbon's normal electrophilic character.[3]

-

Step 4: Condensation. The nucleophilic carbanion attacks the electrophilic carbonyl carbon of a second molecule of 3-chlorobenzaldehyde. This step forms a new carbon-carbon bond and creates a new alkoxide intermediate.

-

Step 5: Rearrangement and Catalyst Elimination. A proton transfer occurs, followed by the elimination of the cyanide ion. The departure of the cyanide ion is favorable as it regenerates the stable aromatic ketone and the catalyst. This final step yields the product, this compound, and liberates the cyanide ion to participate in another catalytic cycle.

Below is a Graphviz diagram illustrating the complete catalytic cycle.

Caption: The catalytic cycle for the cyanide-mediated benzoin condensation of 3-chlorobenzaldehyde.

Experimental Protocols

3.1 Synthesis of this compound

-

Reagents and Equipment:

-

3-Chlorobenzaldehyde (must be purified by distillation to remove benzoic acid)

-

Sodium Cyanide (NaCN)

-

95% Ethanol

-

Deionized Water

-

Round-bottom flask (e.g., 500 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and filter flask

-

Recrystallization apparatus

-

-

Procedure:

-

A 500 mL round-bottomed flask is charged with 95% ethanol (125 mL), deionized water (100 mL), and purified 3-chlorobenzaldehyde (0.1 mol, 14.06 g).

-

To this solution, sodium cyanide (0.01 mol, 0.49 g) is added. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acid, which liberates poisonous HCN gas.

-

The mixture is fitted with a reflux condenser and heated to a gentle boil with constant stirring for 30-45 minutes.

-

During heating, the product may begin to crystallize from the hot solution.

-

After the reflux period, the flask is cooled in an ice bath to maximize crystallization.

-

The crude product is collected by suction filtration using a Büchner funnel and washed with a small amount of cold water.

-

The crude this compound is purified by recrystallization from hot 95% ethanol.

-

The purified crystals are collected by filtration and dried in a vacuum desiccator.

-

The workflow for this experimental procedure is outlined in the diagram below.

Caption: Standard experimental workflow for the synthesis and purification of this compound.

Quantitative Data and Substituent Effects

The electronic effect of substituents on the aromatic aldehyde has a notable impact on the yield and rate of the benzoin condensation. Electron-withdrawing groups, like the chloro group in 3-chlorobenzaldehyde, are generally expected to increase the electrophilicity of the carbonyl carbon. This makes the initial nucleophilic attack by the cyanide ion (Step 1) and the subsequent attack by the carbanion on the second aldehyde molecule (Step 4) more favorable.

While specific kinetic data for 3-chlorobenzaldehyde is sparse, yields for related substituted aldehydes provide valuable context.

| Aldehyde Substrate | Catalyst System | Yield (%) | Reference |

| Benzaldehyde | NaCN / aq. EtOH | 90–92 | [5] |

| 4-Methylbenzaldehyde | N,N-dimethylbenzimidazolium iodide / NaOH | 96 | [6] |

| 4-Chlorobenzaldehyde | N,N-dimethylbenzimidazolium iodide / NaOH | 34 | [6] |

| 4-Methoxybenzaldehyde | N-Heterocyclic Carbene / K₂CO₃ | 91 | [7] |

| Furfural | N,N-dimethylbenzimidazolium iodide / NaOH | 3 | [6] |

Table 1: Comparative yields for benzoin condensation with various aromatic aldehydes. Note that reaction conditions and catalyst systems vary between studies, impacting direct comparability.

The lower yield observed for 4-chlorobenzaldehyde in one study suggests that while electron-withdrawing groups can accelerate key steps, they may also influence side reactions or the overall position of the reversible equilibrium.[6] For 3-chlorobenzaldehyde, a moderate to good yield can be expected under optimized conditions.

Spectroscopic Data (Predicted)

No definitive, published spectroscopic data for this compound was identified. However, based on the known spectra of benzoin, 1,3-dichlorobenzene, and standard chemical shift/frequency correlations, the following characteristics can be predicted for the final product.

| Spectroscopic Method | Predicted Features | Rationale |

| ¹H NMR (CDCl₃) | δ ≈ 4.5-5.0 ppm (s, 1H, -OH)δ ≈ 5.9-6.1 ppm (s, 1H, -CH(OH)-)δ ≈ 7.2-8.0 ppm (m, 8H, Ar-H) | The hydroxyl proton is a broad singlet. The benzylic proton is a sharp singlet adjacent to the carbonyl. The aromatic region will show complex multiplets due to the meta-substitution pattern. |

| ¹³C NMR (CDCl₃) | δ ≈ 75-77 ppm (-CH(OH)-)δ ≈ 125-140 ppm (Ar-C)δ ≈ 195-200 ppm (C=O) | The chemical shifts are based on analogous structures. The carbonyl carbon appears significantly downfield. The aromatic region will show multiple signals due to the asymmetric substitution. |

| IR (KBr) | ν ≈ 3400-3450 cm⁻¹ (O-H stretch, broad)ν ≈ 3050-3100 cm⁻¹ (Ar C-H stretch)ν ≈ 1670-1685 cm⁻¹ (C=O stretch, strong)ν ≈ 1000-1100 cm⁻¹ (C-Cl stretch) | The key features are the broad hydroxyl peak and the strong, sharp carbonyl peak, which is characteristic of α-hydroxyketones. |

Table 2: Predicted Spectroscopic Data for this compound.

Conclusion

The benzoin condensation remains a cornerstone of organic synthesis for the formation of α-hydroxyketones. The mechanism for the formation of this compound from 3-chlorobenzaldehyde follows the classical cyanide-catalyzed pathway, involving a critical umpolung step to generate a nucleophilic acyl anion equivalent. The electron-withdrawing nature of the meta-chloro substituents is anticipated to influence the reaction kinetics by enhancing the electrophilicity of the carbonyl centers. While specific quantitative and spectroscopic data for this compound are not widely published, a robust synthesis can be designed based on established protocols, and its structural confirmation can be guided by predictable spectroscopic features. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize and understand this important derivative.

References

- 1. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 2. Benzoin Condensation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Benzoin Condensation [organic-chemistry.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scienceasia.org [scienceasia.org]

- 7. eurjchem.com [eurjchem.com]

A Technical Guide to the Spectroscopic Characterization of 3,3'-Dichlorobenzoin

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3,3'-Dichlorobenzoin

This compound is an organic compound with the chemical formula C₁₄H₁₀Cl₂O₂. Its structure consists of a benzoin core with two chlorine atoms substituted at the 3 and 3' positions of the phenyl rings. The presence of a ketone, a secondary alcohol, and dichlorinated aromatic rings gives this molecule distinct spectroscopic features that can be elucidated using a combination of analytical techniques. This guide serves as a practical resource for researchers involved in the synthesis and characterization of similar compounds.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure. These values are predictions and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 - 7.5 | Multiplet | 8H | Aromatic Protons |

| ~5.9 | Singlet | 1H | -CH(OH)- |

| ~4.5 | Singlet | 1H | -OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O (Ketone) |

| ~135 - 140 | Aromatic C-Cl |

| ~125 - 133 | Aromatic C-H & C-C |

| ~75 | -CH(OH)- |

Table 3: Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H Stretch (Alcohol) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| ~1680 | Strong | C=O Stretch (Ketone) |

| 1600 - 1450 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1100 | Medium | C-O Stretch (Secondary Alcohol) |

| 800 - 600 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 280/282/284 | High | [M]⁺ (Molecular Ion with Cl isotopes) |

| 141/143 | High | [C₇H₄ClO]⁺ (Chlorobenzoyl cation) |

| 105 | Medium | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan with an empty sample holder.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

3.3 Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer over a mass-to-charge (m/z) range of 50-500.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M, M+2, and M+4 peaks for fragments containing two chlorine atoms.

Visualized Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.

An In-depth Technical Guide to 3,3'-Dichlorobenzoin

IUPAC Name: 2-hydroxy-1,2-bis(3-chlorophenyl)ethanone

This guide provides a comprehensive overview of 3,3'-Dichlorobenzoin, including its chemical structure, nomenclature, and detailed synthetic protocols. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Properties

This compound is a symmetrical α-hydroxy ketone derivative with chlorine atoms substituted at the meta-positions of both phenyl rings. The presence of these halogen atoms is anticipated to influence its chemical reactivity and biological activity.

Quantitative Data Summary

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₀Cl₂O₂ |

| Molecular Weight | 281.14 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Soluble in organic solvents like ethanol, acetone; Insoluble in water |

| Predicted ¹H NMR | |

| δ ~5.0-6.0 ppm | 1H, singlet (hydroxyl proton) |

| δ ~6.0-6.5 ppm | 1H, singlet (methine proton) |

| δ ~7.0-8.0 ppm | 8H, multiplet (aromatic protons) |

| Predicted ¹³C NMR | |

| δ ~75-85 ppm | C-OH |

| δ ~125-140 ppm | Aromatic carbons |

| δ ~190-200 ppm | C=O |

| Predicted IR (cm⁻¹) | |

| ~3400-3500 cm⁻¹ | O-H stretch |

| ~1670-1690 cm⁻¹ | C=O stretch |

| ~1550-1600 cm⁻¹ | C=C aromatic stretch |

| ~700-800 cm⁻¹ | C-Cl stretch |

Experimental Protocols

The primary synthetic route to this compound is the benzoin condensation of 3-chlorobenzaldehyde. This reaction can be catalyzed by either cyanide ions or a thiamine-based N-heterocyclic carbene (NHC).

1. Thiamine-Catalyzed Benzoin Condensation of 3-Chlorobenzaldehyde

This method offers a greener alternative to the traditional cyanide-catalyzed reaction.

-

Materials:

-

3-chlorobenzaldehyde

-

Thiamine hydrochloride (Vitamin B₁)

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve thiamine hydrochloride in water.

-

Add 95% ethanol to the solution and cool the mixture in an ice bath.

-

Slowly add a cooled solution of sodium hydroxide to the thiamine solution while keeping the temperature below 20°C. The solution should turn yellow, indicating the formation of the active thiamine ylide catalyst.

-

Add 3-chlorobenzaldehyde to the reaction mixture.

-

Heat the mixture to reflux at approximately 60-65°C for 90 minutes.

-

Cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization of the product.

-

Collect the crude this compound crystals by vacuum filtration.

-

Wash the crystals with a cold 50:50 ethanol-water mixture to remove any unreacted aldehyde.

-

Recrystallize the crude product from hot 95% ethanol to obtain purified this compound.

-

2. Cyanide-Catalyzed Benzoin Condensation of 3-Chlorobenzaldehyde

This is the classic method for benzoin condensation, known for its efficiency.

-

Materials:

-

3-chlorobenzaldehyde (purified)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ethanol (95%)

-

Water

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, place 95% ethanol, water, and purified 3-chlorobenzaldehyde.

-

Add a catalytic amount of sodium or potassium cyanide.

-

Heat the mixture to reflux for 30-60 minutes. The product will begin to crystallize from the hot solution.

-

After the reflux period, cool the reaction mixture in an ice bath to complete crystallization.

-

Collect the crystals by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from ethanol.

-

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical pathways and a general experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to the Safe Handling of 3,3'-Dichlorobenzoin

Disclaimer: No specific Safety Data Sheet (SDS) for 3,3'-Dichlorobenzoin is readily available in public databases. The following guide is based on safety information for structurally related compounds, including benzoin and 4,4'-dichlorobenzoin, as well as general principles for handling halogenated organic compounds. This information is intended for use by trained professionals in a laboratory setting and should be supplemented by a thorough risk assessment before any handling or synthesis is undertaken.

This technical guide provides a comprehensive overview of the safety and handling considerations for this compound, a halogenated aromatic ketone. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates safety data and handling protocols from structurally analogous compounds, namely benzoin and 4,4'-dichlorobenzoin, and general guidelines for handling halogenated organic compounds. This guide is intended for researchers, scientists, and professionals in drug development and other relevant fields.

Physicochemical and Toxicological Data

Table 1: Physical and Chemical Properties of Benzoin and Related Compounds

| Property | Benzoin | 4,4'-Dichlorobenzoin | This compound (Predicted) |

| CAS Number | 119-53-9 | 4254-20-0 | 6655-08-9 |

| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₀Cl₂O₂ | C₁₄H₁₀Cl₂O₂ |

| Molecular Weight | 212.24 g/mol | 281.14 g/mol | 281.14 g/mol |

| Appearance | Off-white to yellowish crystalline solid[1] | No data available | Likely a solid |

| Melting Point | 133-137 °C[2] | 87-88 °C[3] | No data available |

| Boiling Point | 343 °C | No data available | No data available |

| Solubility | Very slightly soluble in cold water[4] | No data available | Likely insoluble in water |

Table 2: Toxicological Data of Benzoin and Related Compounds

| Hazard | Benzoin | 4,4'-Dichlorobenzoin | This compound (Inferred) |

| Acute Oral Toxicity | LD50 (rat): 10,000 mg/kg[5] | No data available | Assumed to be harmful if swallowed. |

| Acute Dermal Toxicity | LD50 (rabbit): 8,870 mg/kg[5] | No data available | May be harmful in contact with skin. |

| Skin Irritation | May cause skin irritation.[6] | No data available | Expected to cause skin irritation. |

| Eye Irritation | Causes serious eye irritation. | No data available | Expected to cause serious eye irritation. |

| Carcinogenicity | Not classified as a carcinogen. | No data available | Unknown, but should be handled as a potential carcinogen due to the presence of chlorinated aromatic rings. |

Hazard Identification and Precautionary Measures

Based on the data from related compounds, this compound should be handled as a hazardous substance.

Potential Hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride.[4]

-

Halogenated organic compounds can have environmental impacts and may be toxic to aquatic life.[7][8]

Precautionary Statements:

-

Prevention:

-

Response:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[9]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

-

Storage:

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[9]

-

Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

The handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) Workflow

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Synthesis of this compound (Representative Protocol)

Materials:

-

3-Chlorobenzaldehyde

-

Thiamine hydrochloride (or Sodium Cyanide - EXTREME CAUTION REQUIRED )

-

Sodium hydroxide

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

Procedure:

-

Catalyst Preparation:

-

Thiamine Hydrochloride Route (Greener approach): Dissolve thiamine hydrochloride in a minimal amount of water in a round-bottom flask and cool in an ice bath. Add a cold solution of sodium hydroxide dropwise.[12]

-

Cyanide Route (Traditional method, HIGHLY TOXIC): In a round-bottom flask, dissolve sodium cyanide in water. Add ethanol. Note: Cyanide is extremely toxic. Handle with extreme caution and appropriate engineering controls.

-

-

Reaction:

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.[12]

-

Collect the crude product by vacuum filtration and wash with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Synthesis and Purification Workflow

Caption: A representative workflow for the synthesis and purification of this compound.

Spill and Emergency Procedures

Spill Response:

-

Evacuate: Evacuate the immediate area of the spill.

-

Ventilate: Ensure adequate ventilation.

-

Contain: For solid spills, prevent the generation of dust. For liquid spills, use an inert absorbent material.

-

Collect: Carefully scoop the spilled material into a labeled, sealed container for disposal.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Emergency Response Logic

Caption: Logical flow for responding to spills or personal exposure to this compound.

This guide provides a framework for the safe handling of this compound based on available data for similar compounds. It is imperative that all laboratory work is conducted with a comprehensive understanding of the potential hazards and with the appropriate safety measures in place. Always consult with your institution's safety officer before beginning any new experimental work.

References

- 1. Benzoin | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thermofishersci.in [thermofishersci.in]

- 3. scienceasia.org [scienceasia.org]

- 4. home.miracosta.edu [home.miracosta.edu]

- 5. go.drugbank.com [go.drugbank.com]

- 6. estron.com [estron.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Laboratory evaluation of halogenated compound content - Analytice [analytice.com]

- 9. fishersci.com [fishersci.com]

- 10. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 11. Benzoin Condensation [organic-chemistry.org]

- 12. worldwidejournals.com [worldwidejournals.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Historical literature review on substituted benzoins

An In-depth Technical Guide on the Historical Literature of Substituted Benzoins

Introduction

Substituted benzoins, a class of α-hydroxy ketones, have been a subject of significant interest in organic chemistry for nearly two centuries. Their rich history is intertwined with the development of fundamental concepts in reaction mechanisms and catalysis. The parent compound, benzoin, was first synthesized in 1832 by Justus von Liebig and Friedrich Wöhler during their investigations into bitter almond oil.[1][2][3] This discovery paved the way for the exploration of a wide array of substituted analogs, each with unique properties and applications. The benzoin condensation, the classic reaction for their synthesis, is a cornerstone of organic chemistry, demonstrating the concept of "umpolung" or the reversal of polarity of the carbonyl carbon.[4][5][6]

This technical guide provides a comprehensive historical review of the synthesis, properties, and applications of substituted benzoins. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential utility of these versatile compounds. The guide details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines the evolution of their applications from synthetic intermediates to molecules with significant biological and photochemical activity.

Synthetic Methodologies: A Historical Perspective

The synthesis of substituted benzoins has evolved significantly since the 19th century. While the benzoin condensation remains a central theme, other methods have been developed to access a wider range of structures, including those that are challenging to synthesize via the classic route.

The Benzoin Condensation

The benzoin condensation is a carbon-carbon bond-forming reaction that involves the dimerization of two aldehydes, typically aromatic, to form an α-hydroxy ketone.[1][5][6] The reaction is catalyzed by a nucleophile, with the most historically significant catalysts being the cyanide ion and, later, N-heterocyclic carbenes (NHCs).

a) Cyanide-Catalyzed Benzoin Condensation

The catalytic role of cyanide in the benzoin condensation was elucidated by Nikolay Zinin in the late 1830s.[1][2] The mechanism, proposed by A. J. Lapworth in 1903, involves the nucleophilic attack of the cyanide ion on the aldehyde carbonyl, followed by a proton transfer to create a cyanohydrin intermediate.[1] This intermediate then acts as a nucleophile, attacking a second molecule of the aldehyde. Subsequent elimination of the cyanide ion yields the benzoin product.[1][3] The reaction is reversible, and the product distribution is determined by thermodynamic stability.[1]

The synthesis of "mixed" or unsymmetrical benzoins, where two different aldehydes are used, is also possible.[1] However, this can lead to a mixture of four products (two homo-dimers and two cross-benzoins), making purification challenging.[7][8]

b) N-Heterocyclic Carbene (NHC)-Catalyzed Benzoin Condensation

A significant advancement in benzoin chemistry was the discovery that N-heterocyclic carbenes (NHCs), generated from the deprotonation of thiazolium or triazolium salts, can also catalyze the benzoin condensation.[1][5] This was first reported by Ukai, and the mechanism was later detailed by Ronald Breslow in 1958.[6][9][10] The NHC catalyst functions similarly to cyanide, enabling the umpolung of the aldehyde.[6] NHC catalysts have expanded the scope of the benzoin condensation, including the synthesis of asymmetric benzoins using chiral NHCs.[1][6][11] Triazolium salt-derived NHCs have proven to be particularly effective for enantioselective benzoin reactions.[6][11]

The Stetter Reaction

While not a direct synthesis of benzoins, the Stetter reaction is a closely related and important transformation. Reported by Dr. Hermann Stetter in 1973, it involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by cyanide or a thiazolium salt.[10][12] This reaction competes with the 1,2-addition that leads to benzoin products.[12] However, because the benzoin condensation is reversible and the Stetter reaction is not, the 1,4-dicarbonyl product is typically favored.[10][12] The Stetter reaction provides a valuable route to 1,4-dicarbonyl compounds, which are versatile synthetic intermediates.[9][10]

Acyloin Condensation

The acyloin condensation is a reductive coupling of two carboxylic acid esters using metallic sodium to produce an α-hydroxy ketone.[13] This method is particularly useful for the synthesis of aliphatic analogs of benzoins, which are also known as acyloins.[13] The reaction can be performed intramolecularly with di-esters to form cyclic acyloins.[13]

Other Synthetic Approaches

Several other methods for the synthesis of substituted benzoins and their derivatives have been reported in the literature. These include:

-

Oxidation of Benzylic Alcohols: Facile oxidation of benzylic alcohols can yield benzil compounds (1,2-diketones), which can then be selectively reduced to the corresponding benzoin.[14]

-

Grignard Reactions: The addition of a Grignard reagent to a cyanohydrin or a protected cyanohydrin of an aromatic aldehyde has been used for the synthesis of mixed benzoins.[14]

-

Ultrasonic and Microwave-Assisted Synthesis: To improve yields and reaction times, especially for benzoins with electron-donating substituents which are often difficult to synthesize, ultrasonic (US) and microwave (MW) assisted methods have been explored.[14]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of substituted benzoins based on methodologies described in the literature.

Protocol 1: Cyanide-Catalyzed Benzoin Condensation (General Procedure)

-

Reactant Preparation: An aromatic aldehyde (e.g., benzaldehyde) is dissolved in aqueous ethanol.

-

Catalyst Addition: A catalytic amount of sodium cyanide (NaCN) or potassium cyanide (KCN) is added to the solution.[2]

-

Reaction: The mixture is typically refluxed for a specified period, often with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product often crystallizes out. The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: NHC-Catalyzed Benzoin Condensation (General Procedure)

-

Catalyst Generation: A thiazolium or triazolium salt is dissolved in a suitable solvent (e.g., THF or DMF). A base (e.g., a tertiary amine like triethylamine or DBU) is added to deprotonate the salt and generate the N-heterocyclic carbene in situ.

-

Aldehyde Addition: The aldehyde substrate is added to the solution containing the NHC catalyst.

-

Reaction: The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as indicated by TLC.

-

Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Protocol 3: Oxidation of a Substituted Benzoin to a Benzil

-

Reactant Preparation: A substituted benzoin is dissolved in a suitable solvent such as acetone or glacial acetic acid.[14]

-

Oxidant Addition: An oxidizing agent, such as concentrated nitric acid (HNO₃) or copper(II) acetate, is added to the solution.[14]

-

Reaction: The mixture is heated (e.g., on a water bath) for a period ranging from 30 minutes to a few hours, with stirring.[14]

-

Workup and Purification: After the reaction is complete, the mixture is cooled and poured into water to precipitate the benzil product. The solid is collected by filtration, washed with water, and can be purified by recrystallization.

Quantitative Data on Benzoin Synthesis

The yield of substituted benzoins can vary significantly depending on the substituents on the aromatic ring and the reaction conditions. The following tables summarize representative data from the literature.

| Entry | Aldehyde 1 | Aldehyde 2 | Catalyst | Yield (%) | Reference |

| 1 | Benzaldehyde | Benzaldehyde | NaCN | ~90 | [2] |

| 2 | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde | Thiazolium Salt | Good | [6] |

| 3 | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde | Thiazolium Salt | Good | [6] |

| 4 | Aliphatic Aldehyde | Aromatic Aldehyde | Triazolium Salt | High Selectivity | [6] |

| 5 | Hydroxy Benzaldehydes | Hydroxy Benzaldehydes | Thiamine/NaOH (US) | 39-68 | [14] |

Table 1: Representative Yields for Benzoin Condensation Reactions.

| Entry | Aldehyde | Michael Acceptor | Product Type | Catalyst | Reference |

| 1 | Aromatic Aldehyde | α,β-Unsaturated Ketone | 1,4-Diketone | Thiazolium Salt | [10][12] |

| 2 | Aromatic Aldehyde | α,β-Unsaturated Ester | 4-Ketoester | Cyanide | [12] |

| 3 | Aromatic Aldehyde | α,β-Unsaturated Nitrile | 4-Ketonitrile | Thiazolium Salt | [12] |

| 4 | Aliphatic Aldehyde | α,β-Unsaturated Ketone | 1,4-Diketone | Thiazolium Salt | [10] |

Table 2: Scope of the Stetter Reaction.

Applications of Substituted Benzoins

Initially valued as synthetic intermediates, the applications of substituted benzoins have expanded into various fields of chemistry and materials science.

Synthetic Intermediates

Substituted benzoins are valuable precursors for the synthesis of a variety of organic molecules, including:

-

Benzils: Oxidation of benzoins yields benzils (1,2-diketones), which are themselves important building blocks for pharmaceuticals and in the synthesis of heterocyclic compounds like quinoxalines.[14][15]

-

Hydrobenzoins: Reduction of benzoins produces 1,2-diols known as hydrobenzoins, which have been used as chiral auxiliaries and in the synthesis of chiral crown ethers.[15]

-

Heterocyclic Compounds: Benzoin condensation is a key step in the synthesis of certain heterocyclic systems.[3][4]

Photochemistry and Polymer Science

Benzoin and its derivatives are widely used as photoinitiators in free-radical polymerization.[15][16] Upon exposure to UV light, they undergo α-cleavage (Norrish Type I reaction) to generate free radicals that initiate the polymerization of monomers.[16] This property is exploited in applications such as UV-curable coatings, inks, and adhesives.[16] Substituted benzoins, such as 3',5'-dimethoxybenzoin, have been shown to have higher photocleavage quantum yields than the parent benzoin, making them more efficient photoinitiators.[16]

Pharmacological and Biological Activities

In recent years, there has been growing interest in the biological activities of substituted benzoins and their derivatives. Various studies have demonstrated that these compounds possess a range of pharmacological properties, including:

-

Antitumor Activity: Certain substituted benzoin derivatives have shown promising antiproliferative activity against various cancer cell lines, including colon and breast cancer.[17]

-

Antimicrobial and Antifungal Activity: Some hydroxy-substituted benzoins have exhibited activity against bacteria such as E. coli and fungi like C. albicans.[14][18]

-

Antioxidant Activity: Phenolic benzoin derivatives have been shown to possess antioxidant properties.[14][18]

-

Enzyme Inhibition: Substituted benzoins have been investigated as inhibitors of enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase.[14][18]

The diverse biological profile of substituted benzoins makes them an interesting scaffold for the development of new therapeutic agents.

Visualizations of Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 2. testbook.com [testbook.com]

- 3. Benzoin condensation | PPTX [slideshare.net]

- 4. snscourseware.org [snscourseware.org]

- 5. Benzoin Condensation [organic-chemistry.org]

- 6. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Advances in chemoselective intermolecular cross-benzoin-type condensation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stetter reaction - Wikipedia [en.wikipedia.org]

- 11. Acyloin synthesis by addition [organic-chemistry.org]

- 12. Stetter Reaction [organic-chemistry.org]

- 13. bspublications.net [bspublications.net]

- 14. Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Photochemical α-Cleavage Reaction of 3’,5’-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 3,3'-Dichlorobenzoin in Organic Solvents

Predicted Solubility Profile of 3,3'-Dichlorobenzoin

This compound is a derivative of benzoin, characterized by the presence of two chlorine atoms on the phenyl rings. Its predicted solubility in various organic solvents is governed by the interplay of its structural features: the polar hydroxyl and ketone groups, and the nonpolar aromatic rings and chlorine substituents.

The parent compound, benzoin, is slightly soluble in water and hot water, and soluble in ethanol. The introduction of two chlorine atoms to the benzoin structure is expected to increase its lipophilicity and decrease its polarity. Consequently, the solubility of this compound in polar solvents like water is predicted to be lower than that of benzoin. Conversely, its solubility in nonpolar and moderately polar organic solvents is expected to be enhanced.

Based on the principle of "like dissolves like," the following solubility profile can be anticipated:

-

High Solubility: In chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, benzene), and polar aprotic solvents (e.g., acetone, ethyl acetate). The presence of chlorine atoms in this compound suggests favorable interactions with other chlorinated molecules.

-

Moderate Solubility: In polar protic solvents such as lower alcohols (e.g., methanol, ethanol, isopropanol). While the hydroxyl group can engage in hydrogen bonding with these solvents, the increased nonpolar character due to the chlorine atoms may limit solubility compared to the parent benzoin.

-

Low to Negligible Solubility: In highly polar solvents like water and highly nonpolar solvents such as hexanes and petroleum ether. The molecule is not polar enough to readily dissolve in water, and the presence of the polar functional groups may hinder solubility in very nonpolar alkanes.

It is important to note that solubility is also temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

Experimental Determination of Solubility

To obtain precise quantitative data for the solubility of this compound, a systematic experimental approach is necessary. The following section details a general protocol for determining the equilibrium solubility of a solid compound in an organic solvent.

2.1. Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

2.2. Experimental Protocol: Equilibrium Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the filtered aliquot.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry) to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at different temperatures to study the temperature dependence of solubility.

-

Data Presentation

The experimentally determined solubility data for this compound should be organized in a clear and concise table. This allows for easy comparison of solubility across different solvents and temperatures. A template for such a table is provided below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Acetone | e.g., 25 | Experimental Value | Calculated Value | e.g., HPLC-UV |

| e.g., Ethanol | e.g., 25 | Experimental Value | Calculated Value | e.g., HPLC-UV |

| e.g., Toluene | e.g., 25 | Experimental Value | Calculated Value | e.g., HPLC-UV |

| e.g., Dichloromethane | e.g., 25 | Experimental Value | Calculated Value | e.g., HPLC-UV |

| e.g., Hexane | e.g., 25 | Experimental Value | Calculated Value | e.g., HPLC-UV |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Methodological & Application

Application Notes and Protocols: The Use of Benzoin Derivatives as Photoinitiators

To the valued researcher,

These application notes provide a comprehensive overview of the use of benzoin and its derivatives as photoinitiators for free radical polymerization. While your query specified 3,3'-Dichlorobenzoin, extensive searches have revealed that this specific compound is not a commonly documented or commercially available photoinitiator. The information presented herein pertains to the broader class of benzoin-based photoinitiators, offering insights into their mechanism, applications, and experimental protocols that can be adapted for related compounds.

Introduction to Benzoin-Based Photoinitiators

Benzoin and its derivatives are classified as Type I photoinitiators, which undergo unimolecular bond cleavage upon exposure to ultraviolet (UV) light to generate free radicals.[1][2][3] These free radicals subsequently initiate the polymerization of monomers, such as acrylates and methacrylates, to form cross-linked polymers.[4][5] This process, known as photopolymerization, is a cornerstone of various modern technologies due to its speed, efficiency, and solvent-free nature.[6]

The general structure of benzoin allows for various substitutions on the aromatic rings, which can modulate the photochemical properties, including absorption wavelength and initiation efficiency.

Mechanism of Photoinitiation

The photoinitiation process for benzoin derivatives involves several key steps upon UV irradiation:

-

Photoexcitation: The benzoin molecule absorbs a photon of UV light, promoting it to an excited singlet state (S1).

-

Intersystem Crossing (ISC): The excited singlet state can then undergo intersystem crossing to a more stable triplet state (T1).[7]

-

α-Cleavage: From the excited triplet state, the molecule undergoes α-cleavage (Norrish Type I reaction), breaking the carbon-carbon bond between the carbonyl group and the carbon bearing the hydroxyl group.[1] This homolytic cleavage results in the formation of two distinct radical species: a benzoyl radical and a hydroxybenzyl radical.

-

Initiation: Both of these radical species can initiate the polymerization of monomer units, starting the chain reaction that leads to the formation of a polymer network.

Caption: Photoinitiation mechanism of benzoin derivatives.

Applications in Research and Development

The rapid and controllable nature of photopolymerization initiated by benzoin derivatives makes them valuable in numerous applications for researchers, scientists, and drug development professionals:

-

Biomaterial Scaffolds: Creating 3D hydrogel scaffolds for tissue engineering and cell culture.[4]

-

Drug Delivery Systems: Encapsulating therapeutic agents within a polymer matrix for controlled release.

-

Dental Composites: Curing of dental resins and adhesives.[5]

-

3D Printing (Stereolithography): Layer-by-layer fabrication of complex polymer structures.

-

Coatings and Adhesives: UV curing of thin films for protective coatings and bonding applications.

Quantitative Data on Benzoin Derivatives

While specific data for this compound is unavailable, the following table summarizes key photophysical properties of benzoin and a substituted derivative, 3',5'-dimethoxybenzoin (DMB), to illustrate the effect of substituents.

| Photoinitiator | Molar Mass ( g/mol ) | Max. Absorption Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Photo-cleavage Quantum Yield (Φ) |

| Benzoin | 212.24 | ~250 | Low | 0.35[1] |

| 3',5'-Dimethoxybenzoin (DMB) | 272.29 | Not specified | Not specified | 0.54[1] |

Experimental Protocols

The following are generalized protocols for the use of benzoin-based photoinitiators in free-radical polymerization. Note: These protocols should be optimized for specific monomers, desired polymer properties, and the available UV light source.

Protocol 1: Bulk Photopolymerization of an Acrylate Monomer

Objective: To demonstrate the basic principle of photopolymerization using a benzoin derivative.

Materials:

-

Monomer: Trimethylolpropane triacrylate (TMPTA)

-

Photoinitiator: Benzoin (or a suitable derivative)

-

UV Light Source: Medium-pressure mercury lamp (e.g., 200W)

-

Glass slides

-

Micropipette

Procedure:

-

Preparation of the Photopolymerizable Resin:

-

In a small, amber vial to protect from ambient light, prepare a solution of the photoinitiator in the monomer. A typical concentration is 0.5-2% (w/w).

-

For example, to prepare a 1% solution, dissolve 10 mg of the benzoin derivative in 990 mg of TMPTA.

-

Gently warm and stir the mixture until the photoinitiator is completely dissolved.

-

-

Sample Preparation:

-

Using a micropipette, place a small drop (e.g., 20 µL) of the resin onto a clean glass slide.

-

If a specific thickness is required, use a second glass slide as a spacer.

-

-

UV Curing:

-

Place the sample under the UV lamp at a fixed distance (e.g., 10 cm).

-

Irradiate the sample with UV light. The curing time will depend on the intensity of the lamp, the concentration of the photoinitiator, and the reactivity of the monomer. This can range from a few seconds to several minutes.

-

Monitor the transition from a liquid to a solid, tack-free film.

-

-

Characterization (Optional):

-

The cured polymer can be analyzed for properties such as hardness, solvent resistance, and degree of conversion using techniques like FTIR spectroscopy (to monitor the disappearance of the acrylate double bond peak).

-

Caption: Workflow for bulk photopolymerization.

Protocol 2: Preparation of a Hydrogel for Cell Encapsulation

Objective: To create a biocompatible hydrogel using a water-soluble benzoin derivative for potential applications in drug delivery or tissue engineering. For biomedical applications, water-soluble and less toxic photoinitiators are preferred.[4]

Materials:

-

Monomer: Poly(ethylene glycol) diacrylate (PEGDA)

-

Photoinitiator: A water-soluble benzoin derivative (if available) or a commonly used alternative like Irgacure 2959.

-

Phosphate-buffered saline (PBS), sterile

-

UV Light Source with a filter to remove short-wavelength UV (to minimize cell damage)

-

Cell suspension (optional, for encapsulation)

Procedure:

-

Preparation of Pre-polymer Solution:

-

Prepare a 10% (w/v) solution of PEGDA in sterile PBS.

-

Prepare a stock solution of the photoinitiator in PBS. For example, dissolve the photoinitiator to a final concentration of 0.1% (w/v) in the PEGDA solution. Ensure complete dissolution.

-

-

Cell Encapsulation (if applicable):

-

Gently mix the pre-polymer solution with a suspension of cells in a culture medium at a desired cell density.

-

-

Hydrogel Formation:

-

Pipette the cell-laden or acellular pre-polymer solution into a mold (e.g., a PDMS mold or between two glass slides with spacers).

-

Expose the solution to UV light (e.g., 365 nm) for a predetermined time (typically 1-5 minutes, depending on light intensity and solution thickness) to initiate cross-linking.

-

-

Post-curing:

-

Gently remove the cross-linked hydrogel from the mold.

-

Wash the hydrogel several times with sterile PBS or cell culture medium to remove any unreacted components.

-

-

Analysis:

-

The hydrogel can be characterized for swelling ratio, mechanical properties, and, if cells are encapsulated, cell viability and function.

-

Safety Precautions

-

UV Radiation: Always use appropriate shielding and personal protective equipment (UV-blocking glasses, lab coat, gloves) when working with UV light sources.

-

Chemical Handling: Handle all monomers and photoinitiators in a well-ventilated fume hood. Avoid skin contact and inhalation. Consult the Safety Data Sheet (SDS) for each chemical before use.

-

Toxicity: While some benzoin derivatives are used in biomedical applications, their cytotoxicity should always be evaluated for the specific application. Unreacted monomers and photoinitiator fragments can be toxic.

References

- 1. researchgate.net [researchgate.net]

- 2. liftchem.com [liftchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly Efficient Photoinitiation Systems Based on Dibenzo[a,c]phenazine Sensitivity to Visible Light for Dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Applications of Benzoin Derivatives in Polymer Chemistry: A Focus on Photoinitiated Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: Photoinitiated Radical Polymerization

Benzoin derivatives function as Type I photoinitiators. The initiation process can be broken down into the following key steps:

-

Photoexcitation: The benzoin derivative absorbs UV radiation, promoting it to an excited singlet state.

-

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.

-

α-Cleavage: From the excited state, the molecule undergoes homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group. This is the key radical-generating step.[1][4]

-

Initiation: The resulting benzoyl and benzyl-type radicals are reactive species that can attack a monomer molecule (e.g., an acrylate or styrene), initiating the polymerization chain reaction.

-

Propagation: The newly formed monomer radical adds to another monomer, and this process repeats, leading to the growth of the polymer chain.

-

Termination: The polymerization process is terminated when two growing polymer chains combine or by other termination reactions.

This process allows for rapid and spatially controlled polymerization, making it valuable in applications such as UV-curable coatings, adhesives, and 3D printing.[1][5]

Experimental Protocols

The following are generalized protocols for the use of a benzoin derivative as a photoinitiator in the free-radical polymerization of an acrylate monomer.

Protocol 1: Bulk Photopolymerization of an Acrylate Monomer

Objective: To synthesize a crosslinked polyacrylate network using a benzoin derivative as a photoinitiator.

Materials:

-

Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

-

Benzoin derivative photoinitiator (e.g., Benzoin methyl ether)

-

UV light source (e.g., 365 nm)

-

Reaction vessel (e.g., glass vial)

-

Nitrogen or Argon source for inerting

Procedure:

-

Prepare a solution of the benzoin derivative in the acrylate monomer. A typical concentration range for the photoinitiator is 0.1-5% by weight.

-

Transfer the monomer/photoinitiator mixture to the reaction vessel.

-

Purge the mixture with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Seal the reaction vessel and place it under the UV light source.

-

Irradiate the mixture with UV light. The irradiation time will depend on the intensity of the light source, the concentration of the photoinitiator, and the reactivity of the monomer. Polymerization is often rapid, occurring within seconds to minutes.

-

The completion of polymerization is typically indicated by the transformation of the liquid monomer into a solid, crosslinked polymer.

-

Post-curing at an elevated temperature may be performed to ensure complete conversion of the monomer.

Protocol 2: Solution Photopolymerization

Objective: To synthesize a linear polymer in solution using a benzoin derivative as a photoinitiator.

Materials:

-

Vinyl monomer (e.g., Methyl methacrylate, MMA)

-

Benzoin derivative photoinitiator

-

Solvent (e.g., Toluene, Tetrahydrofuran)

-

UV light source

-

Reaction vessel with a reflux condenser

-

Nitrogen or Argon source

Procedure:

-

Dissolve the monomer and the benzoin derivative photoinitiator in the chosen solvent in the reaction vessel.

-

Bubble an inert gas through the solution for at least 30 minutes to remove oxygen.

-

While maintaining a gentle flow of inert gas, irradiate the solution with the UV light source. The reaction may be stirred to ensure homogeneity.

-

Monitor the progress of the polymerization by techniques such as gravimetry (to determine monomer conversion) or spectroscopy.

-

Once the desired conversion is reached, the polymerization can be terminated by turning off the UV light source and exposing the solution to air.

-

The polymer can be isolated by precipitation in a non-solvent (e.g., methanol for PMMA) and subsequent drying.

Data Presentation

The efficiency of a photoinitiator is dependent on several factors. The following table summarizes key parameters that are typically evaluated for benzoin derivatives in photopolymerization.

| Parameter | Typical Value Range | Significance |

| Molar Absorptivity (ε) at λmax | Varies depending on substitution | A higher molar absorptivity at the wavelength of the UV source leads to more efficient light absorption and radical generation. Benzoin itself has relatively low absorption in the near-UV, which can be enhanced by substitution.[1] |

| Quantum Yield of α-cleavage (Φc) | 0.3 - 0.6 | Represents the efficiency of radical generation per photon absorbed. A higher quantum yield indicates a more efficient photoinitiator.[1] |

| Rate of Polymerization (Rp) | Monomer and initiator concentration dependent | A measure of the speed of the polymerization reaction. It is influenced by the initiation rate and the propagation rate constant of the monomer. |

| Final Monomer Conversion (%) | > 90% (for bulk polymerization) | Indicates the extent to which the monomer has been converted into polymer. High conversion is desirable for optimal material properties. |

Visualizations

Signaling Pathway of Photoinitiation

Caption: Photoinitiation and polymerization process using a benzoin derivative.

Experimental Workflow for Bulk Photopolymerization

Caption: Workflow for bulk photopolymerization using a photoinitiator.

References

Application Notes and Protocols: 3,3'-Dichlorobenzoin as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3,3'-Dichlorobenzoin, a versatile intermediate in organic synthesis. Due to the limited direct literature on this specific compound, this document presents detailed, inferred protocols based on well-established reactions of analogous substituted benzoins.

Introduction

This compound is an α-hydroxy ketone featuring two 3-chlorophenyl substituents. The presence of the reactive α-hydroxy ketone moiety, combined with the electronic and steric influence of the chlorine atoms, makes it a valuable precursor for a variety of molecular scaffolds. The chlorine substituents can significantly influence the physicochemical properties of derivative compounds, such as lipophilicity and metabolic stability, which is of particular interest in medicinal chemistry and materials science. This document outlines the synthesis of this compound and its subsequent transformation into key derivatives, and discusses its potential application as a photoinitiator.

Synthesis of this compound

The primary route to this compound is through the benzoin condensation of 3-chlorobenzaldehyde. This reaction can be effectively catalyzed by cyanide ions or N-heterocyclic carbenes (NHCs) like thiamine (Vitamin B1).

Experimental Protocol: Thiamine-Catalyzed Benzoin Condensation of 3-Chlorobenzaldehyde

This protocol is adapted from established procedures for the benzoin condensation of aromatic aldehydes.[1][2][3]

Materials:

-

3-Chlorobenzaldehyde

-

Thiamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Ice bath

Procedure:

-